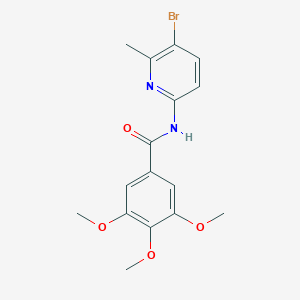![molecular formula C17H20ClN3O2 B278365 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B278365.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as CP-526,536 and is used as a research tool to study the mechanism of action and physiological effects of certain receptors in the body. In
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide involves binding to and blocking the activity of the NK1R. This receptor is located in the central and peripheral nervous systems and is involved in the transmission of pain and other sensory information. By blocking the activity of NK1R, CP-526,536 can reduce pain, inflammation, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of substance P, a neuropeptide that is involved in pain and inflammation, by blocking the activity of NK1R. CP-526,536 has also been shown to reduce anxiety-like behavior in animal models, suggesting that NK1R may play a role in the development of anxiety disorders. Additionally, CP-526,536 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its selectivity for NK1R. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the body. However, one limitation is that CP-526,536 has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research involving N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide. One area of interest is the role of NK1R in the development of addiction and the potential use of CP-526,536 as a treatment for addiction. Another area of interest is the development of more potent and selective NK1R antagonists for use in research and potential therapeutic applications. Additionally, the effects of blocking NK1R in other disease models, such as cancer and Alzheimer's disease, warrant further investigation.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide involves several steps, including the reaction of 4-ethylpiperazine with 3-chloro-4-nitroaniline, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with furan-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide is used as a research tool to study the mechanism of action and physiological effects of certain receptors in the body. It has been shown to be a potent and selective antagonist of the neurokinin-1 receptor (NK1R), which is involved in the regulation of pain, inflammation, and anxiety. CP-526,536 has also been used to study the role of NK1R in the development of addiction and the effects of stress on the brain.
Propiedades
Fórmula molecular |
C17H20ClN3O2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-20-7-9-21(10-8-20)15-6-5-13(12-14(15)18)19-17(22)16-4-3-11-23-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,22) |
Clave InChI |
ALGFHGCJNGAOGX-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Solubilidad |
45.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
